molecular formula C16H36BF4P B158353 Tetrabutylphosphonium tetrafluoroborate CAS No. 1813-60-1

Tetrabutylphosphonium tetrafluoroborate

Cat. No.: B158353
CAS No.: 1813-60-1
M. Wt: 346.2 g/mol
InChI Key: BYCHYJSDSHOWIP-UHFFFAOYSA-N
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Description

Tetrabutylphosphonium tetrafluoroborate is an organic phosphonium salt with the chemical formula C₁₆H₃₆BF₄P. It is commonly used in various chemical applications due to its unique properties, such as high thermal stability and solubility in organic solvents .

Mechanism of Action

Target of Action

Tetrabutylphosphonium tetrafluoroborate is primarily used as an electrolyte in high energy density electric double-layer capacitors (EDLC) . Its primary targets are the electrodes in these capacitors, where it facilitates the movement of charge.

Mode of Action

As an electrolyte, this compound interacts with its targets (the electrodes) by facilitating the movement of ions. This ion movement is crucial for the storage and release of electrical energy in capacitors .

Biochemical Pathways

It contributes to the overall efficiency and energy density of capacitors .

Result of Action

The result of this compound’s action is the efficient operation of high energy density electric double-layer capacitors. By facilitating ion movement, it allows for the rapid storage and release of electrical energy .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other ions in the electrolyte solution. For instance, its solubility and conductivity can vary depending on the solvent used . It is also worth noting that it has a melting point of 96-99 °C , indicating that it can remain stable under a wide range of temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylphosphonium tetrafluoroborate can be synthesized by reacting tetrabutylphosphonium chloride with sodium tetrafluoroborate in an aqueous solution. The reaction is typically carried out with a molar ratio of 1:1.1 and stirred for 24 hours. The product is then extracted using methylene dichloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous stirring and controlled temperature environments .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various phosphonium salts .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium tetrafluoroborate
  • Triethyloxonium tetrafluoroborate
  • Trimethyloxonium tetrafluoroborate

Uniqueness

Tetrabutylphosphonium tetrafluoroborate is unique due to its high thermal stability and solubility in organic solvents. Compared to similar compounds, it offers better performance in catalytic applications and electrochemical processes .

Properties

IUPAC Name

tetrabutylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHYJSDSHOWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[P+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1813-60-1
Record name Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1813-60-1
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Record name Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1)
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Record name Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1)
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Record name Tetrabutylphosphonium Tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Tetrabutylphosphonium tetrafluoroborate in material science?

A1: this compound ([P4444][BF4]) is often employed as a component in hybrid films due to its ability to undergo thermally reversible phase-separation and dissolution transitions. This property allows for the creation of materials with tunable optical properties. For instance, researchers have developed a hybrid film composed of poly(vinyl acetate), this compound, and a fluorescent dopant. By controlling the thermal treatment of the film, they achieved emission modulation based on the phase transitions of the material. [] Additionally, this compound is utilized in the modification of bentonite clay. When this compound is incorporated into the clay structure, it increases the interlayer spacing, making it suitable for the development of polymer nanocomposites with improved mechanical properties. []

Q2: How does this compound behave in different solvents?

A2: The behavior of this compound is significantly influenced by the solvent environment. Studies investigating the conductance of this compound in various solvents like acetonitrile, tetrahydrofuran, and 1,3-dioxolane revealed that its ionic association and solvation properties change depending on the solvent's properties. [] For instance, in solvents with lower polarity like tetrahydrofuran and 1,3-dioxolane, this compound exhibits a higher tendency for triple-ion formation, as indicated by deviations in conductivity measurements. [] This behavior can be attributed to weaker solvent-solute interactions, leading to stronger ionic interactions.

Q3: Can this compound be used as a catalyst, and if so, in what types of reactions?

A3: Yes, this compound has shown promising catalytic activity in amination reactions. Specifically, it plays a crucial role in a dihydrogen autotransfer strategy for the amination of bio-alcohols to generate higher amines. [] In this context, this compound, when combined with a cobalt catalyst, facilitates the activation of the alcohol reactant through hydrogen bonding interactions, which ultimately promotes the amination process. [] This catalytic system offers a greener alternative for synthesizing higher amines from readily available bio-alcohols.

Q4: How does the structure of this compound relate to its function in these applications?

A4: The structure of this compound, featuring a bulky tetrabutylphosphonium cation and a tetrafluoroborate anion, significantly contributes to its unique properties and applications. The bulky cation with its long alkyl chains enhances the solubility of the ionic liquid in less polar solvents and polymers. [] This characteristic makes it suitable for applications like modifying clay materials and forming polymer blends. [] Additionally, the choice of the anion, in this case, tetrafluoroborate, influences the compound's conductivity, thermal stability, and catalytic activity. [, ]

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